
4-Cbz-aminopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cbz-aminopiperidine, also known as benzyl 4-piperidinylcarbamate, is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the piperidine ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-aminopiperidine typically involves the protection of the amine group in piperidine using benzyl chloroformate. One common method includes the following steps :
Starting Material: Piperidine is used as the starting material.
Protection: The amine group in piperidine is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms benzyl 4-piperidinylcarbamate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Cbz-aminopiperidine undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed by hydrogenation using palladium on carbon as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Hydrogenation: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, bases like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Deprotected Aminopiperidine: Formed by hydrogenation.
Substituted Piperidines: Formed by nucleophilic substitution reactions
Scientific Research Applications
4-Cbz-aminopiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including drugs like irinotecan, which is used in cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions
Mechanism of Action
The mechanism of action of 4-Cbz-aminopiperidine is primarily related to its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine group .
Comparison with Similar Compounds
Similar Compounds
3-Cbz-aminopiperidine: Similar structure but with the Cbz group attached to the third position of the piperidine ring.
4-Boc-aminopiperidine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group.
4-Fmoc-aminopiperidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Uniqueness
4-Cbz-aminopiperidine is unique due to the specific properties of the Cbz protecting group, which offers stability under a wide range of reaction conditions and can be easily removed by hydrogenation. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
benzyl 1-aminopiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-15-8-6-12(7-9-15)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDGIVOHVKDSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
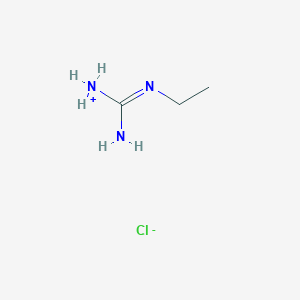

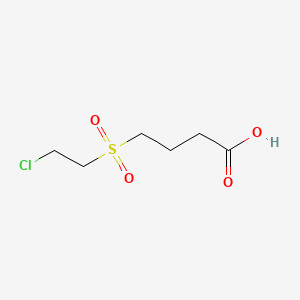
![4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B7949055.png)
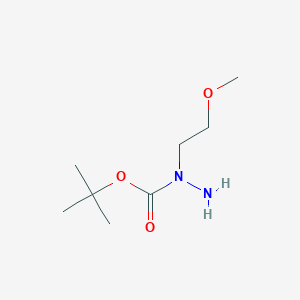

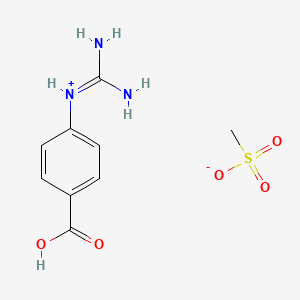

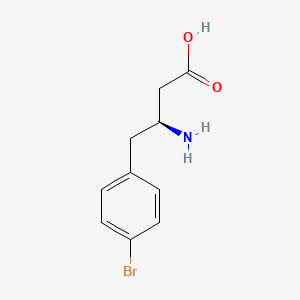




![(1S,5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7949130.png)
